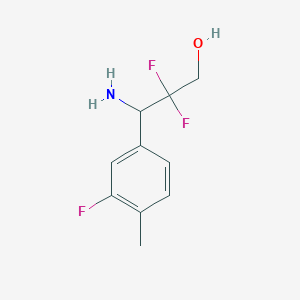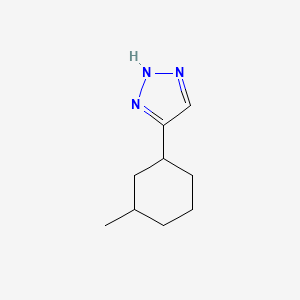
4-(3-Methylcyclohexyl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylcyclohexyl)-2H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a 3-methylcyclohexyl group. Triazoles are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylcyclohexyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The specific conditions for the synthesis include:
Reactants: 3-methylcyclohexyl azide and a suitable alkyne.
Catalyst: Copper(I) iodide (CuI).
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Temperature: Room temperature to 60°C.
Reaction Time: 12-24 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylcyclohexyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
4-(3-Methylcyclohexyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Methylcyclohexyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as cytochrome P450 and various receptors.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of metabolic pathways in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole ring without any substituents.
4-Phenyl-1,2,3-triazole: A triazole ring substituted with a phenyl group.
4-(Cyclohexyl)-1,2,3-triazole: A triazole ring substituted with a cyclohexyl group.
Uniqueness
4-(3-Methylcyclohexyl)-2H-1,2,3-triazole is unique due to the presence of the 3-methylcyclohexyl group, which imparts specific steric and electronic properties. This substitution can enhance the compound’s stability, reactivity, and biological activity compared to other triazoles.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-(3-methylcyclohexyl)-2H-triazole |
InChI |
InChI=1S/C9H15N3/c1-7-3-2-4-8(5-7)9-6-10-12-11-9/h6-8H,2-5H2,1H3,(H,10,11,12) |
InChI Key |
NXCTYELTXURLHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C2=NNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


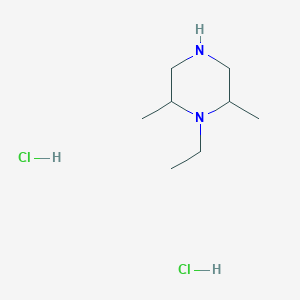
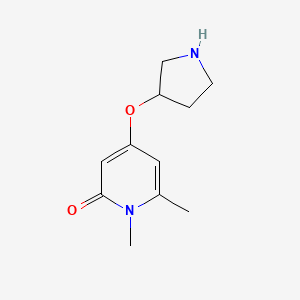
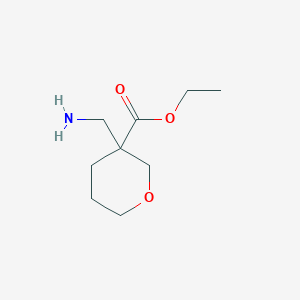

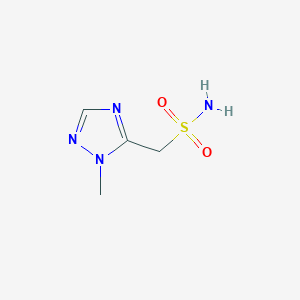
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (3-chloro-2-hydroxypropyl)phosphonate](/img/structure/B15262505.png)
![5-Benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B15262507.png)
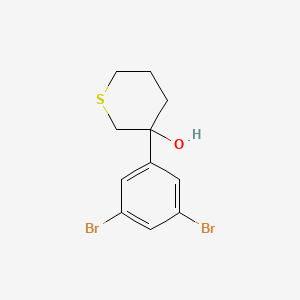
![Propan-2-yl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15262514.png)
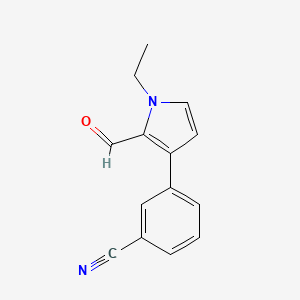
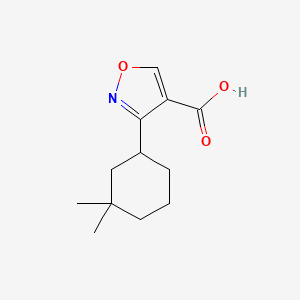
![Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15262529.png)
![4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile](/img/structure/B15262538.png)
